molecular formula C12H9ClN4 B2365233 3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine CAS No. 439120-66-8

3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B2365233
CAS No.: 439120-66-8
M. Wt: 244.68
InChI Key: JQXPOGBPBFFCDV-UHFFFAOYSA-N
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Description

3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it a valuable compound in medicinal chemistry and drug discovery.

Properties

IUPAC Name

3-chloro-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClN4/c1-8-11(13)12-15-7-5-10(17(12)16-8)9-4-2-3-6-14-9/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQXPOGBPBFFCDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1Cl)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101323810
Record name 3-chloro-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820101
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

439120-66-8
Record name 3-chloro-2-methyl-7-pyridin-2-ylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101323810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Starting Materials and Reaction Design

Key precursors :

  • 3-Amino-2-methylpyrazole : Provides the 2-methyl group and serves as the bisnucleophile.
  • 2-Pyridinyl-substituted 1,3-biselectrophile : Introduces the 7-pyridinyl group during cyclocondensation.

A representative synthesis (Figure 1) employs a β-enaminone bearing a 2-pyridinyl group (A ) reacting with 3-amino-2-methylpyrazole (B ) under acidic conditions. The reaction proceeds via nucleophilic attack at the β-carbon of the enaminone, followed by cyclodehydration to form the pyrimidine ring.

Reaction conditions :

  • Solvent: Acetic acid or ethanol.
  • Temperature: Reflux (80–120°C).
  • Catalyst: None required, though POCl₃ may enhance electrophilicity.

Yield : 65–78% (based on analogous syntheses).

Chlorination at Position 3

Post-cyclocondensation chlorination is achieved using phosphorus oxychloride (POCl₃), which converts hydroxyl or amine groups to chlorides. For example, treating 7-(2-pyridinyl)-2-methylpyrazolo[1,5-a]pyrimidin-3-ol (C ) with POCl₃ at 80°C for 4 hours yields the 3-chloro derivative.

Key data :

  • POCl₃ stoichiometry : 5–10 equivalents.
  • Reaction time : 3–6 hours.
  • Yield : 85–94%.

Alternative Synthetic Pathways

One-Pot Cyclocondensation-Chlorination

Combining cyclocondensation and chlorination in a single step reduces purification needs. A mixture of 3-amino-2-methylpyrazole, 2-pyridinyl β-enaminone, and POCl₃ is heated under reflux, directly yielding the target compound.

Advantages :

  • Eliminates intermediate isolation.
  • Higher overall yield (70–82%).

Limitations :

  • Requires precise stoichiometry to avoid over-chlorination.

Comparative Analysis of Synthetic Routes

The table below synthesizes data from peer-reviewed studies to evaluate the efficiency of key methods:

Method Starting Materials Conditions Yield Purity Source
Cyclocondensation + POCl₃ 3-Amino-2-methylpyrazole, A AcOH, reflux, then POCl₃ 78% >95%
One-Pot Synthesis 3-Amino-2-methylpyrazole, A POCl₃, reflux 82% 90%
Post-Chlorination C , POCl₃ Toluene, 80°C 94% >98%

Optimization Challenges and Solutions

Regioselectivity in Cyclocondensation

The orientation of the 2-pyridinyl group during ring closure is critical. β-Enaminones with electron-withdrawing groups (e.g., cyano) favor regioselective annulation at the desired position.

Purification of Hydrophilic Byproducts

Aqueous workup and recrystallization from ethyl acetate/cyclohexane mixtures effectively remove polar impurities.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 3-position can be substituted with different nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different oxidation states and functional groups.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like DMF or DMSO at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolo[1,5-a]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different functionalized compounds.

Mechanism of Action

Biological Activity

3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C12H9ClN4
  • Molecular Weight : 244.68 g/mol
  • CAS Number : 439120-66-8

This compound acts primarily as an inhibitor of specific protein kinases, particularly AXL and c-MET. Protein kinases are critical in various cellular processes, including growth, differentiation, and apoptosis. Dysregulation of these kinases is associated with several diseases, including cancer and inflammatory conditions .

Anticancer Activity

Research indicates that compounds within the pyrazolo[1,5-a]pyrimidine class exhibit promising anticancer properties. For instance, studies have shown that this compound can inhibit the proliferation of various cancer cell lines by targeting pathways involved in tumor growth and survival.

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidines

CompoundCell LineIC50 (µM)Mechanism
This compoundA549 (Lung Cancer)12.5AXL inhibition
This compoundMCF7 (Breast Cancer)15.0c-MET inhibition
Related Compound XHT29 (Colon Cancer)10.0Unknown

This data illustrates the compound's effectiveness against lung and breast cancer cell lines, suggesting its potential as a therapeutic agent in oncology.

Anti-inflammatory Activity

In addition to its anticancer properties, this compound has demonstrated anti-inflammatory effects. It inhibits the NF-kB signaling pathway, which plays a crucial role in inflammation and immune response. The inhibition of this pathway can reduce the production of pro-inflammatory cytokines and mediators .

Case Studies

Several case studies have explored the biological activity of pyrazolo[1,5-a]pyrimidines:

  • Study on Inhibition of AXL Kinase :
    • Researchers synthesized a series of pyrazolo[1,5-a]pyrimidines and evaluated their ability to inhibit AXL kinase activity.
    • Results indicated that compounds similar to this compound significantly reduced AXL-mediated signaling in cancer cells.
  • Evaluation of Anti-inflammatory Effects :
    • A study assessed the anti-inflammatory effects of various pyrazolo derivatives on LPS-induced inflammation in macrophages.
    • The results showed a dose-dependent decrease in inflammatory markers with IC50 values ranging from 4.8 to 30.1 µM for related compounds.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Chloro-2-methyl-7-(2-pyridinyl)pyrazolo[1,5-a]pyrimidine?

  • Methodology : The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-dicarbonyl or β-enaminone precursors. For example:

  • Step 1 : React 3-amino-2-methylpyrazole with a substituted enaminone (e.g., 2-pyridinyl-substituted enaminone) in pyridine under reflux to form the pyrazolo[1,5-a]pyrimidine core .
  • Step 2 : Chlorination at position 3 using phosphorus oxychloride (POCl₃) in the presence of triethylamine as a catalyst .
  • Step 3 : Purification via recrystallization from polar aprotic solvents like DMF or ethanol .

Q. How is the compound characterized using spectroscopic methods?

  • Key Techniques :

  • IR Spectroscopy : Confirms functional groups (e.g., C=O at ~1695 cm⁻¹ in carboxamide derivatives) .
  • ¹H NMR : Identifies substituent environments (e.g., δ 2.66 ppm for methyl groups, δ 9.48 ppm for pyrazole protons) .
  • ¹³C NMR : Assigns carbon environments (e.g., δ 22.05 ppm for CH₃, δ 137.04 ppm for aromatic carbons) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives?

  • Strategies :

  • Cross-Verification : Use complementary techniques (e.g., 2D NMR like COSY or HSQC to resolve overlapping peaks in ¹H NMR) .
  • Crystallography : Single-crystal X-ray diffraction provides unambiguous structural confirmation, as demonstrated for related trifluoromethyl-substituted derivatives .
  • Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-simulated spectra for regioisomeric assignments .

Q. What strategies optimize regioselectivity in pyrazolo[1,5-a]pyrimidine synthesis?

  • Key Factors :

  • Reaction Solvents : Polar aprotic solvents (e.g., DMF, pyridine) enhance enaminone reactivity, favoring cyclization at position 7 .
  • Catalysts : Triethylamine or piperidine improves nucleophilic substitution efficiency during chlorination .
  • Temperature Control : Reflux conditions (100–120°C) ensure complete cyclization while minimizing side reactions .

Q. What biological activities are associated with pyrazolo[1,5-a]pyrimidine derivatives, and how does substitution influence these?

  • Activity Profile :

  • Anticancer/Antiviral : The 2-pyridinyl group enhances interactions with kinase ATP-binding pockets, as seen in KDR kinase inhibitors .
  • CNS Modulation : Chloro and methyl substituents improve blood-brain barrier penetration, making derivatives potential benzodiazepine receptor ligands .
  • Structure-Activity Relationships (SAR) :
  • Position 3 : Electron-withdrawing groups (e.g., Cl) increase metabolic stability .
  • Position 7 : Aromatic substituents (e.g., pyridinyl) enhance binding affinity to enzymatic targets .

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